molecular formula C10H10ClNO3 B2401682 3-[(2-Chlorobenzoyl)amino]propanoic acid CAS No. 178497-08-0

3-[(2-Chlorobenzoyl)amino]propanoic acid

Cat. No. B2401682
CAS RN: 178497-08-0
M. Wt: 227.64
InChI Key: YXMWSRFNCJGXLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Chlorobenzoyl)amino]propanoic acid, also known as 2-chlorobenzoyl glycine, is an amino acid found in nature and is used in various scientific research applications. It is a small molecule that is commonly used in peptide synthesis and as a building block in organic chemistry. In addition, it is a versatile organic compound that can be used in a variety of methods of synthesis, including classical methods and modern techniques.

Scientific Research Applications

Phenolic Acid Applications

Phenolic acids like Chlorogenic Acid (CGA) are recognized for their extensive biological and pharmacological effects, including antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension activities, and as a CNS stimulator. CGA, a form of phenolic acid, modulates lipid and glucose metabolism, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity. It also shows hepatoprotective effects and influences the metabolism of nutrients, including amino acids, glucose, and fatty acids (Naveed et al., 2018).

Flavor Compound Production and Breakdown

Branched aldehydes, derived from amino acids, are crucial flavor compounds in various food products. Understanding the metabolic conversions, microbial and food composition that influence the formation of these aldehydes is essential for controlling their levels in food products. Special emphasis is placed on 3-methyl butanal and its presence in different food products (Smit, Engels, & Smit, 2009).

Dual Role of Chlorogenic Acid as Food Additive and Nutraceutical

Chlorogenic acid exhibits anti-oxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities, making it useful for treating metabolic syndrome. It also possesses antimicrobial properties against a wide range of organisms, making it a potential natural food preservative. Its antioxidant activity and protective properties against the degradation of other bioactive compounds in food make it an excellent candidate for dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).

Biomedical Applications of Highly Branched Polymers

Highly branched polymers based on poly(amino acid)s are considered for biomedical applications due to their biocompatibility, biodegradability, and metabolizable degradation products. These polymers, particularly dendrimers, dendrigrafts, and hyperbranched polymers, are explored for use as delivery vehicles for genes and drugs and as antiviral compounds (Thompson & Scholz, 2021).

Anticancer Potentials of Cinnamic Acid Derivatives

Cinnamic acid derivatives, possessing the 3-phenyl acrylic acid functionality, have garnered attention in medicinal research due to their anticancer potentials. These derivatives are explored for their synthesis, biological evaluation, and potential as traditional and recent synthetic antitumor agents (De, Baltas, & Bedos-Belval, 2011).

Environmental Applications of Sulfamic Acid

Sulfamic acid solutions are used for the removal of scales and metal oxides from surfaces, offering a more environmentally friendly and less toxic alternative for the cleaning of metallic surfaces. The incorporation of organic compounds based corrosion inhibitors in sulfamic acid-based electrolytes is a strategy to prevent corrosive damage to metallic surfaces (Verma & Quraishi, 2022).

properties

IUPAC Name

3-[(2-chlorobenzoyl)amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c11-8-4-2-1-3-7(8)10(15)12-6-5-9(13)14/h1-4H,5-6H2,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXMWSRFNCJGXLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.